

head-to-head comparison of 8-Hydroxyefavirenz and 7-Hydroxyefavirenz activity

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Compound of Interest

Compound Name: 8-Hydroxyefavirenz

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Head-to-Head Comparison: 8-Hydroxyefavirenz vs. 7-Hydroxyefavirenz Activity

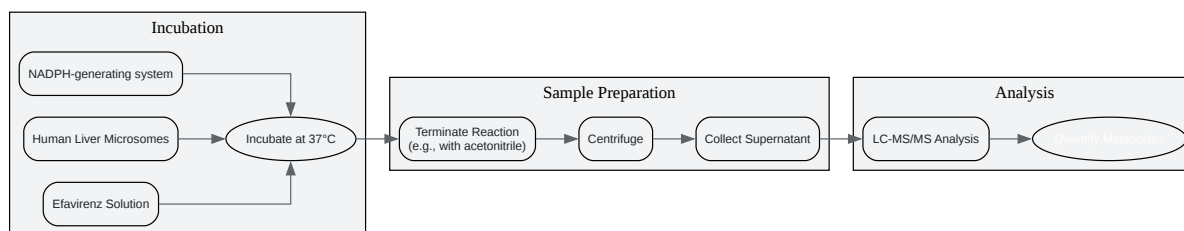
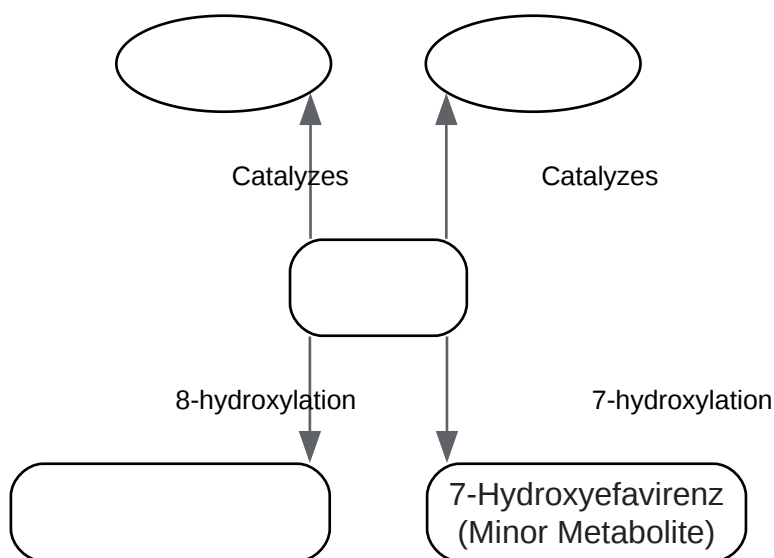
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key component in antiretroviral therapy. Its metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, results in the formation of several hydroxylated metabolites. The two primary metabolites are **8-hydroxyefavirenz** and 7-hydroxyefavirenz. While both are considered minor contributors to the direct anti-HIV efficacy of the parent drug, emerging research has highlighted their distinct biological activities, which are of significant interest in drug development and clinical pharmacology. This guide provides a comprehensive head-to-head comparison of the known activities of **8-hydroxyefavirenz** and 7-hydroxyefavirenz, supported by experimental data.

Metabolic Pathway of Efavirenz

Efavirenz is predominantly metabolized in the liver. The major metabolic pathway is the hydroxylation at the 8-position to form **8-hydroxyefavirenz**, a reaction primarily catalyzed by the CYP2B6 enzyme. A minor pathway involves hydroxylation at the 7-position, yielding 7-hydroxyefavirenz, which is mainly catalyzed by CYP2A6.^[1]



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References

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